N-(2-benzoylphenyl)tyrosine methyl ester - 196810-09-0

N-(2-benzoylphenyl)tyrosine methyl ester

Catalog Number: EVT-414009
CAS Number: 196810-09-0
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-benzoylphenyl)-L-tyrosine and its derivatives represent a novel series of antidiabetic agents that act as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists. [] These compounds are structurally distinct from the thiazolidinedione (TZD) class of antidiabetic agents. [] They demonstrate promising antihyperglycemic and antihyperlipidemic activities in rodent models of type 2 diabetes. []

Synthesis Analysis

N-(2-benzoylphenyl)-L-tyrosine derivatives can be synthesized from L-tyrosine in a chiral nonracemic fashion, preventing racemization. [] A key structural feature is the 2-aminobenzophenone moiety, which serves as a suitable isostere for the chemically labile enaminone moiety found in early lead compounds. [] Structure-activity relationship studies have identified various modifications to the phenyl alkyl ether moiety, leading to analogues with improved aqueous solubility. []

Mechanism of Action

N-(2-benzoylphenyl)-L-tyrosine derivatives exert their antidiabetic effects by acting as potent and selective agonists of PPARγ. [] PPARγ is a nuclear receptor involved in regulating glucose and lipid metabolism. [] Activation of PPARγ by these compounds leads to improved insulin sensitivity and reduced blood glucose levels. [] Studies in conscious rats have shown that N-(2-benzoylphenyl)-L-tyrosine derivative GI 262570 induces hindquarters vasodilation, which is not mediated by α- or β2-adrenoceptors and is not associated with changes in nitric oxide release. []

Applications
  • Antidiabetic Agents: N-(2-benzoylphenyl)-L-tyrosine derivatives demonstrate potent antihyperglycemic and antihyperlipidemic effects in rodent models of type 2 diabetes. [, ] These compounds hold promise as potential therapeutic agents for managing type 2 diabetes.

1. (2S)-3-(4-(Benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid (Compound 2 in [])

  • Compound Description: This compound served as a starting point for the development of a novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives that act as potent and selective PPARγ agonists [].

2. 2-((2-Benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid (Compound 9 in [])

  • Compound Description: This compound represents an important step in the development of more stable and potent PPARγ agonists. []
  • Relevance: This compound replaces the chemically labile enaminone moiety found in (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid with the 2-aminobenzophenone group, making it structurally similar to N-(2-benzoylphenyl)tyrosine methyl ester [].

3. (2S)-((2-Benzoylphenyl)amino)-3-{4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl}propionic acid (Compound 18 in [])

  • Compound Description: This compound is a potent and selective PPARγ agonist, exhibiting antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes [].
  • Relevance: This compound is structurally related to N-(2-benzoylphenyl)tyrosine methyl ester, sharing the core N-(2-benzoylphenyl)tyrosine scaffold. The key difference lies in the substitution on the phenyl alkyl ether moiety, where this compound features a 2-(methylpyridin-2-ylamino)ethoxy group [].

4. 3-{4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propanoic acid (Compound 19 in [] and Compound 1 in [])

  • Compound Description: This compound, a potent and selective PPARγ agonist, exhibits antidiabetic activity in rodent models of type 2 diabetes [, ].
  • Relevance: Sharing the core N-(2-benzoylphenyl)tyrosine structure with N-(2-benzoylphenyl)tyrosine methyl ester, this compound differs in the phenyl alkyl ether moiety by having a 2-(benzoxazol-2-ylmethylamino)ethoxy substituent [, ].

5. (2S)-((2-Benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid (Compound 20 in [] and Compound 2 in [])

  • Compound Description: This compound is a potent and selective PPARγ agonist that shows antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. It serves as a lead compound for further structural modifications [, ].
  • Relevance: This compound is structurally analogous to N-(2-benzoylphenyl)tyrosine methyl ester, sharing the same N-(2-benzoylphenyl)tyrosine core structure. The difference lies in the phenyl alkyl ether moiety where this compound features a 2-(5-methyl-2-phenyloxazol-4-yl)ethoxy group [, ].

6. (S)-2-(1-Carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (Compound 63 in [])

  • Compound Description: This potent and selective PPARγ agonist successfully normalizes glycemia in the Zucker diabetic fatty rat model of type 2 diabetes [].
  • Relevance: This compound represents a bioisosteric modification of (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid and N-(2-benzoylphenyl)tyrosine methyl ester. The phenyl ring within the 2-benzoyl group is replaced with a methoxy group, resulting in an anthranilic acid ester structure [].

7. 2(S)-((2-Benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl}propionic acid (Compound 16 in [])

  • Compound Description: This compound shows potent and selective PPARγ agonism with improved aqueous solubility compared to Compound 2 [].
  • Relevance: This compound is a structural analogue of N-(2-benzoylphenyl)tyrosine methyl ester and Compound 2, differing in the replacement of the phenyl ring in the phenyloxazole moiety with a 4-pyridyl group, leading to increased solubility [].

8. 2(S)-((2-Benzoylphenyl)amino)-3-(4-{2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy}phenyl)propionic acid (Compound 24 in [])

  • Compound Description: This compound demonstrates potent and selective PPARγ agonism with enhanced aqueous solubility compared to Compound 2 [].
  • Relevance: Structurally similar to N-(2-benzoylphenyl)tyrosine methyl ester and Compound 2, this compound exhibits a modification in the phenyl alkyl ether moiety where the phenyl ring of the phenyloxazole is replaced by a 4-methylpiperazine group, resulting in improved solubility [].

N-Acetyl-L-tyrosine methyl ester

  • Compound Description: This compound is a protected form of L-tyrosine commonly used in peptide synthesis and as a model compound in various studies [, ].

O-(2-[18F]Fluoroethyl)-L-tyrosine (L-[18F]FET)

  • Compound Description: This compound is a radiolabeled amino acid used as a tracer for tumor imaging with positron emission tomography (PET) [, , , ].

O-(3-[18F]Fluoropropyl)-L-tyrosine (L-[18F]FPT)

  • Compound Description: Similar to L-[18F]FET, this compound is another radiolabeled amino acid investigated as a potential tracer for tumor imaging, particularly brain tumors, using PET [].

Properties

CAS Number

196810-09-0

Product Name

N-(2-benzoylphenyl)tyrosine methyl ester

IUPAC Name

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1

InChI Key

NORMSRFGHVKNJL-NRFANRHFSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Synonyms

METHYL N-(2-BENZOYLPHENYL)-L-TYROSINATE

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.